N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Thiazole derivatives: Molecules such as thiamine (vitamin B1) and sulfathiazole.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid.
Pyrimidine derivatives: Molecules such as cytosine and thymine.
Uniqueness
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c21-15(14-19-11(8-23-14)12-2-1-5-22-12)20-6-10(7-20)18-13-3-4-16-9-17-13/h1-5,8-10H,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJQGZGBDPYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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